Methyl 4-(7-benzoyloxy-2-methyl-4-oxochromen-3-yl)oxybenzoate
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Overview
Description
Methyl 4-(7-benzoyloxy-2-methyl-4-oxochromen-3-yl)oxybenzoate is a synthetic compound with the molecular formula C25H18O7 and a molecular weight of 430.412.
Preparation Methods
The synthesis of Methyl 4-(7-benzoyloxy-2-methyl-4-oxochromen-3-yl)oxybenzoate involves several steps. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity.
Chemical Reactions Analysis
Methyl 4-(7-benzoyloxy-2-methyl-4-oxochromen-3-yl)oxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the ester group, forming amides or thioesters.
Scientific Research Applications
Methyl 4-(7-benzoyloxy-2-methyl-4-oxochromen-3-yl)oxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(7-benzoyloxy-2-methyl-4-oxochromen-3-yl)oxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Methyl 4-(7-benzoyloxy-2-methyl-4-oxochromen-3-yl)oxybenzoate can be compared with similar compounds such as:
Benzofuran derivatives: These compounds also exhibit antimicrobial and anticancer activities.
Indole derivatives: Known for their biological potential, including anticancer properties.
Boronic esters: Used as protective groups in carbohydrate chemistry and for their unique chemical properties.
This compound stands out due to its specific structure and the unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-(7-benzoyloxy-2-methyl-4-oxochromen-3-yl)oxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O7/c1-15-23(31-18-10-8-17(9-11-18)24(27)29-2)22(26)20-13-12-19(14-21(20)30-15)32-25(28)16-6-4-3-5-7-16/h3-14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQANCANAOPEUIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3)OC4=CC=C(C=C4)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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